4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid
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Overview
Description
4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H3F2NO2S and a molecular weight of 215.18 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with appropriate carboxylating agents under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high efficiency .
Chemical Reactions Analysis
4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors and inhibit the activation of NF-κB signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4,6-Difluoro-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Amino-4,6-difluorobenzothiazole: Similar in structure but with an amino group instead of a carboxylic acid group.
4,6-Difluoro-2-aminobenzothiazole: Another derivative with different functional groups that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-difluoro-1,3-benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2S/c9-3-1-4(10)6-5(2-3)14-7(11-6)8(12)13/h1-2H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYPXJQIXDVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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